molecular formula C20H37NO3 B164277 N-oleoylglycine CAS No. 2601-90-3

N-oleoylglycine

Cat. No. B164277
CAS RN: 2601-90-3
M. Wt: 339.5 g/mol
InChI Key: HPFXACZRFJDURI-KTKRTIGZSA-N
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Description

N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome) . It is enzymatically produced in mammals . It is also known as N-(1-Oxo-9-octadecenyl)-(Z)-glycine .


Molecular Structure Analysis

The molecular formula of N-oleoylglycine is C20H37NO3 . Its molecular weight is 339.51 .


Physical And Chemical Properties Analysis

N-Oleoylglycine is a solid substance . It is stored at a temperature of -20°C .

Scientific Research Applications

Oleamide Biosynthesis Pathway

N-oleoylglycine plays a pivotal role in the biosynthesis of oleamide, a sleep-inducing lipid. The pathway involves oleic acid conversion to oleoyl-CoA, then to N-oleoylglycine, and finally to oleamide. This pathway has been evidenced in mouse neuroblastoma N18TG2 cells, highlighting N-oleoylglycine as a crucial intermediate in oleamide biosynthesis (Merkler et al., 2004).

Neuroprotective Effects

N-oleoylglycine exhibits protective effects against neurotoxicity. A study showed its potential as a therapeutic agent for Parkinson’s disease models, indicating its neuroprotective capabilities mediated by the activation of proliferator-activated receptor alpha (PPARα) (Lauritano et al., 2022).

Independent Biological Activity

Research indicates that N-oleoylglycine possesses biological activity independent of its conversion to oleamide. This was demonstrated through pharmacological treatments and physiological assessments, suggesting its unique role in neurochemical processes like sleep and thermoregulation (Chaturvedi et al., 2006).

Role in Energy Homeostasis

N-oleoylglycine has been linked to the activation of Agouti-related protein (AgRP) neurons by cannabinoid receptor type 1 (CB1R), influencing food intake and energy homeostasis (Wu et al., 2017).

Synthesis by Cytochrome c

Cytochrome c catalyzes the formation of oleoylglycine, suggesting a novel mechanism for the generation of long-chain fatty acyl glycine messengers. This discovery underlines the importance of cytochrome c in lipid signaling molecule production (Mueller & Driscoll, 2007).

Glycine N-acyltransferase-like 3 (GLYATL3)

GLYATL3 is responsible for long-chain N-acylglycine formation in cells. This enzyme's discovery provides insights into metabolic pathways for N-acylglycines and primary fatty acid amides, crucial for understanding lipid signaling (Jeffries et al., 2016).

Adipogenesis and Obesity

N-Oleoyl glycine stimulates adipogenesis in 3T3-L1 adipocytes, indicating its potential role in obesity and diabetes management. This process is associated with activation of the CB1 receptor and enhancement of the insulin-mediated Akt signaling pathway (Wang et al., 2015).

Safety And Hazards

When handling N-oleoylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-[[(Z)-octadec-9-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXACZRFJDURI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317121
Record name N-Oleoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleoyl glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-oleoylglycine

CAS RN

2601-90-3
Record name N-Oleoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-(1-Oxo-9-octadecenyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oleoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(1-oxo-9-octadecenyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oleoyl glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
F Piscitelli, F Guida, L Luongo, FA Iannotti… - ACS Chemical …, 2020 - ACS Publications
Traumatic brain injury (TBI) is one of the main causes of death in young people for which currently no efficacious treatment exists. Recently, we have reported that mice with mild-TBI …
Number of citations: 15 pubs.acs.org
S Chaturvedi, WJ Driscoll, BM Elliot… - Prostaglandins & other …, 2006 - Elsevier
… enzyme for generating N-oleoylglycine. Nevertheless, the production of N-oleoylglycine by a … Using this assay, we report here that while N-oleoylglycine was equipotent with oleamide in …
Number of citations: 32 www.sciencedirect.com
HB Bradshaw, N Rimmerman, SSJ Hu, S Burstein… - Vitamins & …, 2009 - Elsevier
Discovery of the endogenous cannabinoid and N‐acyl amide, anandamide (N‐arachidonoyl ethanolamine), paved the way for lipidomics discoveries in the growing family of N‐acyl …
Number of citations: 99 www.sciencedirect.com
G Donvito, F Piscitelli, P Muldoon, A Jackson… - …, 2019 - Elsevier
Cigarette smokers with brain damage involving the insular cortex display cessation of tobacco smoking, suggesting that this region may contribute to nicotine addiction. In the present …
Number of citations: 40 www.sciencedirect.com
KN Karin, MA Mustafa, AH Lichtman… - Journal of Separation …, 2023 - Wiley Online Library
… The endocannabinoidome mediator Noleoylglycine is a novel protective agent against 1-methyl-4phenyl-pyridinium-induced neurotoxicity. Front Aging Neurosci. 2022;14:926634. …
A Lauritano, I Cipollone, R Verde, H Kalkan… - Frontiers in Aging …, 2022 - frontiersin.org
N-oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome) and has recently gained …
Number of citations: 5 www.frontiersin.org
S Wang, Q Xu, G Shu, L Wang, P Gao, Q Xi… - Biochemical and …, 2015 - Elsevier
Adipose tissue plays a vital role in the development of obesity and related diseases. The aim of the present study was to investigate the effects of N-Oleoyl glycine (OLGly), a lipoamino …
Number of citations: 36 www.sciencedirect.com
S Shahen-Zoabi, R Smoum, T Beiser… - Cannabis and …, 2023 - liebertpub.com
Introduction: The endocannabinoid system (ECS) plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain and plays an important role in the …
Number of citations: 4 www.liebertpub.com
KA Jeffries, DR Dempsey, EK Farrell… - Journal of Lipid …, 2016 - ASBMB
… Interestingly, hGLYATL2 prefers oleoyl-CoA as a substrate and catalyzes the synthesis of N-oleoylglycine from oleoyl-CoA and glycine in vitro. A Basic Local Alignment Search Tool (…
Number of citations: 24 www.jlr.org
DP Waluk, F Sucharski, L Sipos, J Silberring… - Journal of Biological …, 2012 - ASBMB
Lysine acetylation is a major post-translational modification of proteins and regulates many physiological processes such as metabolism, cell migration, aging, and inflammation. …
Number of citations: 22 www.jbc.org

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